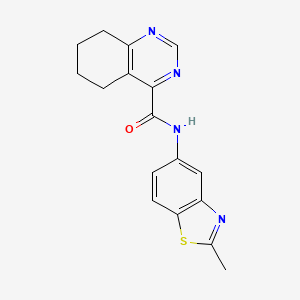

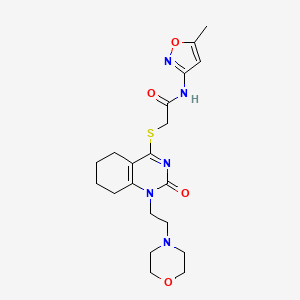

2-methyl-N-(5-((3-nitrobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-methyl-N-(5-((3-nitrobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide” is a complex organic molecule. It contains a thiadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms, one sulfur atom, and two carbon atoms . The presence of sulfur enhances their pharmacological properties .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reactants present. Thiazolidine derivatives, which are similar to your compound, have been found to show varied biological properties viz. anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, antioxidant activity and so on .Aplicaciones Científicas De Investigación

Biomedical Research Applications

Anti-leishmanial Activity : Thiadiazole derivatives have been evaluated for their potential anti-leishmanial properties against the Leishmania major, a significant step toward developing new treatments for leishmaniasis. The study highlighted the synthesis of novel thiadiazole compounds showing considerable activity against the parasite, indicating the potential of similar structures for therapeutic uses (Tahghighi et al., 2012).

Anti-Helicobacter pylori Activity : Research into 1,3,4-thiadiazole derivatives has uncovered compounds with significant inhibitory activity against Helicobacter pylori, a bacterium implicated in gastritis and peptic ulcer disease. This suggests a potential application of thiadiazole derivatives in treating H. pylori infections (Mohammadhosseini et al., 2009).

Antituberculosis Agents : Some thiadiazole derivatives have been synthesized and tested for their antituberculosis activity, revealing that certain compounds within this class can inhibit the growth of Mycobacterium tuberculosis. This demonstrates the potential of thiadiazole derivatives in contributing to the development of new antituberculosis drugs (Foroumadi et al., 2004).

Chemical and Material Science Applications

Synthesis Methodologies : The research into 1,2,4-thiadiazole derivatives includes exploring various synthetic methodologies, such as oxidative dimerization of thioamides, offering insights into efficient chemical synthesis processes that could be applied broadly in the synthesis of related compounds (Takikawa et al., 1985).

Photodynamic Therapy (PDT) : Certain thiadiazole derivatives have been investigated for their photophysical and photochemical properties, demonstrating potential as photosensitizers in PDT for cancer treatment. This suggests that similar compounds could be engineered for enhanced PDT efficacy (Pişkin et al., 2020).

Anticancer Activity : Studies have also been conducted on thiadiazole derivatives for their potential anticancer properties, with some compounds showing promising activity against various cancer cell lines. This opens up possibilities for the development of new anticancer agents based on thiadiazole structures (Tiwari et al., 2017).

Propiedades

IUPAC Name |

2-methyl-N-[5-[(3-nitrophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N4O3S2/c1-11-5-2-3-8-14(11)15(22)18-16-19-20-17(26-16)25-10-12-6-4-7-13(9-12)21(23)24/h2-9H,10H2,1H3,(H,18,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDDDRRJNKMOXQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=NN=C(S2)SCC3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Amino-5-thiaspiro[3.5]nonane-2-carboxylic acid 5,5-dioxide hydrochloride](/img/structure/B2991984.png)

![6-ethyl-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2991995.png)

![2-((4-fluorophenyl)thio)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2991997.png)

![1-(2,5-Dichlorophenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2991998.png)

![methyl 6-methyl-4-[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2991999.png)

![5-[(4-Bromo-2,5-dimethoxyanilino)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2992000.png)

![(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate](/img/structure/B2992001.png)

![4-[benzyl(propan-2-yl)sulfamoyl]-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2992002.png)

![4-[4-(2-Methyl-1,3-oxazol-4-yl)benzenesulfonyl]-1-(1,3-thiazol-2-yl)piperazin-2-one](/img/structure/B2992003.png)